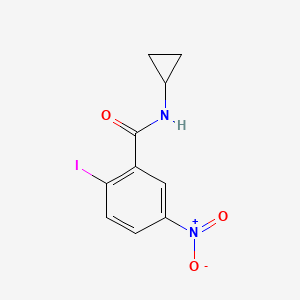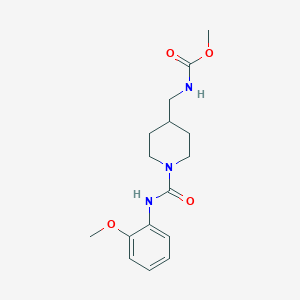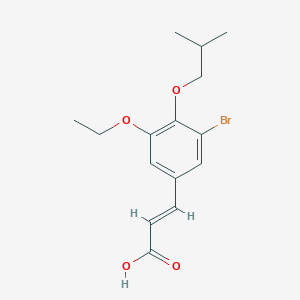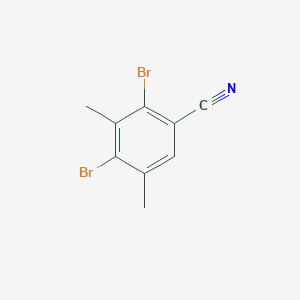
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound can be synthesized by reacting 3-methyl-4-bromo-1H-pyrazole with 3-amino-propanoic acid in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). The reaction yields “3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide” as its hydrobromide salt.Molecular Structure Analysis
The molecular formula of this compound is C7H10Br2N2O2. Its chemical structure consists of a pyrazole ring which is substituted with a methyl group and a bromine atom at the 3 and 4 positions, respectively. The pyrazole ring is attached to a propanoic acid moiety through an amide linkage (-CONH-).Physical And Chemical Properties Analysis
The compound has a melting point of 138-140°C, a boiling point of 423.7°C at 760 mmHg, and a density of 1.7 g/cm3. It is slightly soluble in ethanol and methanol, but highly soluble in water.Aplicaciones Científicas De Investigación
1. Synthesis Methods:
- Hanson and Mohamed (1997) demonstrated the synthesis of an excitatory amino acid involving 3-bromo isoxazole as a key intermediate, highlighting a method for preparing compounds related to the queried chemical structure (Hanson & Mohamed, 1997).
- D'hooghe et al. (2009) conducted a study on the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates, showcasing a methodology that might relate to the manipulation or application of the queried compound (D'hooghe et al., 2009).
2. Structural Studies and Material Science:
- Foces-Foces et al. (1997) explored the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, potentially offering insight into the structural properties and applications of similar brominated compounds (Foces-Foces et al., 1997).
- Laus et al. (2012) investigated the bromination of 1-hydroxyimidazoles, leading to various brominated compounds, which may provide a reference for the chemical behavior and applications of brominated structures similar to the queried chemical (Laus et al., 2012).
3. Applications in Green Chemistry:
- Boovanahalli et al. (2004) discussed the use of ionic liquid halide nucleophilicity for the cleavage of ethers, a methodology that could be relevant for the transformation or utilization of the queried compound in environmentally friendly chemical processes (Boovanahalli et al., 2004).
Mecanismo De Acción
The compound has attracted the attention of researchers due to its ability to selectively inhibit COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in many physiological processes in the body such as inflammation and pain.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZYLXOFXWSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)


![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)
